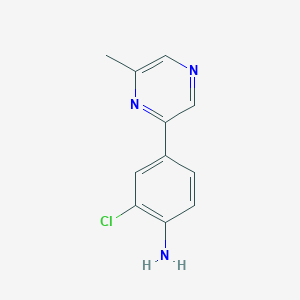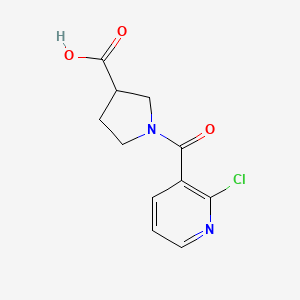
1-(2-氯烟酰)吡咯烷-3-羧酸
描述
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is part of a larger structure that includes a 2-chloronicotinoyl group.Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid” are not detailed in the search results, pyrrolidine derivatives are known to be involved in various chemical reactions .科学研究应用
合成和化学反应
- 合成 2-(2-氯烟酰)丙二酸二乙酯:这种水溶性含氮羧酸作为小分子抗癌药物的中间体具有重要意义。它的合成经过优化,总收率为 83.3%,突出了其在药物应用中的潜力 (熊等人,2018 年)。
- 环胺的 C-H 官能化:吡咯烷等环胺与 α,β-不饱和醛和酮发生氧化还原环化反应。这一过程促进了共轭偶氮甲叉叶立德的生成,导致形成环稠吡咯啉,这是生产吡咯或吡咯烷的关键 (姜等人,2015 年)。
结构和物理性质
- 多态性和相变:对与氯烟酰化合物密切相关的 3-氯异烟酸的研究揭示了多态性和固-固相变的见解。了解这些性质对于固态结构-性质关系研究至关重要 (Long 等人,2015 年)。
- 核磁共振和质谱表征:通过核磁共振和质谱研究对螺[吡咯烷-2,3'-恶唑吲哚]的结构表征对于理解具有吡咯烷-3-羧酸衍生物的化合物的分子构型至关重要 (Laihia 等人,2006 年)。
在药物合成中的应用
- 合成吡唑并[3,4-b]吡啶:2-氯烟酰氯与乙酰或苯甲酰乙酸反应生成吡唑并[3,4-b]吡啶衍生物,表明在药物合成和药物研究中具有潜力 (梅拉尼等人,1988 年)。
其他相关研究
- Pd 催化的交叉偶联反应:吡啶羧酸氯化物与烷基锌试剂在 Pd(phen)Cl2 存在下的交叉偶联反应证明了化学多功能性和各种合成应用的潜力 (Iwai 等人,2009 年)。
生化分析
Biochemical Properties
1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The pyrrolidine ring in its structure allows it to interact with a range of biomolecules, enhancing its potential as a pharmacophore . This compound has been shown to interact with enzymes such as cholinesterases and carbonic anhydrases, influencing their activity and potentially leading to therapeutic effects . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity.
Cellular Effects
The effects of 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, it can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering their function and downstream effects. Additionally, 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the specific target and context. For instance, the compound may inhibit cholinesterase activity by binding to its active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . Additionally, 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid can influence gene expression by modulating the activity of transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the specific context and experimental conditions. In some cases, prolonged exposure to 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid may lead to adaptive changes in cellular responses, such as alterations in gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it may cause toxic or adverse effects, including disruption of cellular homeostasis or induction of oxidative stress. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability, activity, and toxicity. Additionally, 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization, accumulation, and overall bioavailability. For example, the compound may be transported across cell membranes by specific solute carriers or bind to intracellular proteins that facilitate its distribution to target sites. The efficiency of these processes can impact the compound’s therapeutic potential and pharmacokinetic profile.
Subcellular Localization
The subcellular localization of 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid is an important factor in determining its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The subcellular distribution of 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid can affect its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
1-(2-chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-8(2-1-4-13-9)10(15)14-5-3-7(6-14)11(16)17/h1-2,4,7H,3,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONNKNYUWLRVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



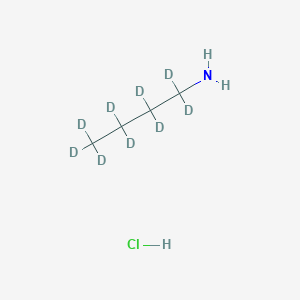
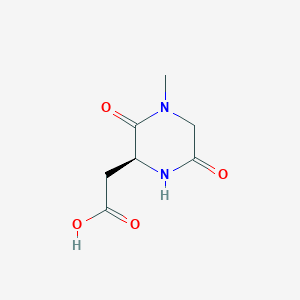
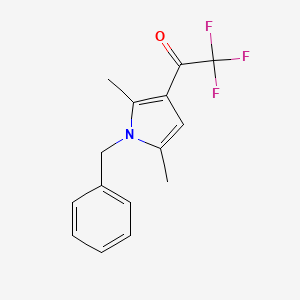
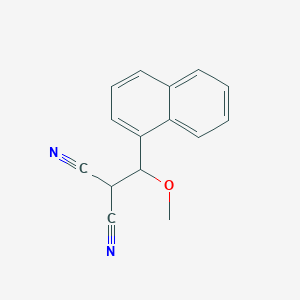
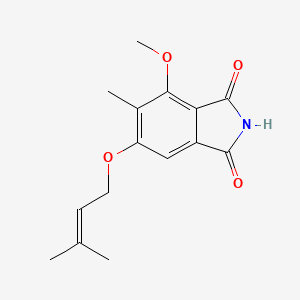


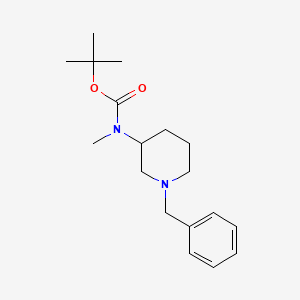

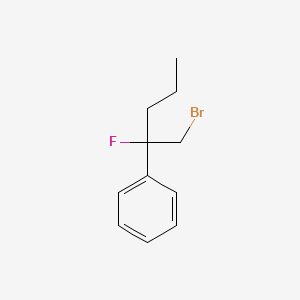
![methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate](/img/structure/B1474363.png)

